molecular formula C7H5BrN2O4 B14079158 2-Amino-3-bromo-6-nitrobenzoic acid

2-Amino-3-bromo-6-nitrobenzoic acid

Katalognummer: B14079158
Molekulargewicht: 261.03 g/mol
InChI-Schlüssel: XGAFMVHYPGGWCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-bromo-6-nitrobenzoic acid is an aromatic compound with significant importance in organic chemistry. It features a benzene ring substituted with amino, bromo, and nitro groups, making it a versatile intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-bromo-6-nitrobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 2-amino-3-bromobenzoic acid, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-bromo-6-nitrobenzoic acid finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to undergo diverse chemical transformations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through various chemical pathways:

    Molecular Targets: The amino, bromo, and nitro groups interact with different molecular targets, facilitating a range of chemical reactions.

    Pathways Involved: The compound can participate in electrophilic aromatic substitution, nucleophilic substitution, and redox reactions, making it a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-6-nitrobenzoic acid
  • 2-Bromo-3-nitrobenzoic acid
  • 2-Amino-5-bromo-3-nitrobenzoic acid

Uniqueness: 2-Amino-3-bromo-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which allows for a wide range of chemical reactions and applications. Its combination of amino, bromo, and nitro groups provides a distinct reactivity profile compared to other similar compounds .

Eigenschaften

Molekularformel

C7H5BrN2O4

Molekulargewicht

261.03 g/mol

IUPAC-Name

2-amino-3-bromo-6-nitrobenzoic acid

InChI

InChI=1S/C7H5BrN2O4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,9H2,(H,11,12)

InChI-Schlüssel

XGAFMVHYPGGWCX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.